4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride
CAS No.: 1219967-59-5
Cat. No.: VC2562792
Molecular Formula: C14H21BrClNO
Molecular Weight: 334.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219967-59-5 |
|---|---|
| Molecular Formula | C14H21BrClNO |
| Molecular Weight | 334.68 g/mol |
| IUPAC Name | 4-[(4-bromo-2-ethylphenoxy)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H20BrNO.ClH/c1-2-12-9-13(15)3-4-14(12)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,2,5-8,10H2,1H3;1H |
| Standard InChI Key | RXFNONUWMJSHCM-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl |
| Canonical SMILES | CCC1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl |
Introduction
Chemical Identity and Structure
4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride is a synthetic organic compound characterized by a piperidine ring connected to a brominated and ethyl-substituted phenoxy group via a methylene bridge. This compound belongs to the class of phenoxy piperidines, which are known for their diverse biological activities and potential applications in pharmaceutical research .
Basic Identification Parameters
The compound's chemical identity is defined by specific identifiers that allow for unambiguous recognition in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 1219967-59-5 |
| Molecular Formula | C₁₄H₂₁BrClNO |
| MDL Number | MFCD13560746 |
| Molecular Weight | 334.68 g/mol |
| IUPAC Name | 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride |
The structure consists of a piperidine ring with a methylene linker to the phenoxy group, which contains bromine at the para position and an ethyl group at the ortho position, with the compound existing as a hydrochloride salt .
Structural Characteristics
The core structure of this compound features several key components that contribute to its chemical behavior and potential biological activity:
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A piperidine heterocycle containing a basic nitrogen atom
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A methylene (CH₂) linker connecting the piperidine to the phenoxy moiety
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A 4-bromo-2-ethylphenoxy group providing lipophilicity and specific electronic properties
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A hydrochloride salt form enhancing water solubility and stability
Physical and Chemical Properties
Physical Characteristics
4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride typically exists as a crystalline solid at room temperature, with physical properties that make it suitable for laboratory handling and formulation. Based on the properties of related compounds, it likely possesses moderate to good solubility in polar organic solvents such as methanol, ethanol, and DMSO, while its hydrochloride salt form enhances water solubility compared to its free base .
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by:
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The basic piperidine nitrogen, which can participate in acid-base reactions and serve as a nucleophile
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The phenoxy ether linkage, which provides stability but can be cleaved under strongly acidic conditions
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The bromine substituent, which can participate in various coupling reactions and substitutions
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The ethyl group, which provides hydrophobicity and steric effects
Computed Properties
Computational analysis of the compound's molecular structure provides insight into its physicochemical properties:
Synthesis and Preparation
Related Synthetic Methods
The synthesis of structurally similar compounds often involves nucleophilic displacement reactions. For example, the patent literature describes approaches where:
"Alkylation of 1-Boc-piperazine and subsequent Boc deprotection afforded the 1-(2-(aryloxy)ethyl)piperazines, which were then acylated utilizing standard procedures to provide the final analogs"
Similarly, phenoxy derivatives can be prepared through "a nucleophilic displacement approach on alkyl chlorides" or via "a complementary Mitsunobu reaction protocol" using hydroxyethyl derivatives .
Comparisons with Structurally Related Compounds
Relationship to Other Phenoxypiperidines
Several compounds share structural similarities with 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride, differing in substitution patterns or linker groups:
Structure-Activity Considerations
Research on similar compounds suggests that subtle structural modifications can significantly affect pharmacological properties:
"In the latter case, replacing the phenyl ether with other aryl ethers afforded analogs possessing a wide range of agonist potencies... Other monosubstituted phenyl ether analogs were less potent" .
This suggests that the specific substitution pattern in 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride may confer unique activity profiles compared to its structural analogs.
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